molecular formula C21H28ClNO3 B1147882 Propafenone-d5 Hydrochloride CAS No. 1398066-02-8

Propafenone-d5 Hydrochloride

Cat. No. B1147882
CAS RN: 1398066-02-8
M. Wt: 382.94
InChI Key: XWIHRGFIPXWGEF-LUIAAVAXSA-N
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Description

Synthesis Analysis

Propafenone-d5 Hydrochloride can be synthesized from phenol and acetic anhydride through a series of reactions, including esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction. This process leads to the formation of 2′-hydroxydihydrochalcone, which undergoes etherification with epichlorohydrin, amination with n-propylamine, and finally, HCl salt formation. The overall yield of this method is approximately 25% (L. Xiuzhen et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound and its interactions can be characterized using various spectroscopic techniques. Vibrational, electronic, and reactivity studies, alongside bioactivity assessments using spectroscopic, DFT, and molecular docking approaches, offer insights into its structural, non-linear optical, electronic, and biological properties. These studies reveal the compound's potential for further research in pharmacological applications (J. George et al., 2020).

Chemical Reactions and Properties

Propafenone and its derivatives, including this compound, undergo various chemical reactions, forming complexes with other chemicals, such as copper(II), that have been studied for their unique properties. These interactions can significantly affect the drug's pharmacokinetics and pharmacodynamics, providing a deeper understanding of its mechanism of action (V. Getova et al., 2006).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and crystal structure, play a crucial role in its application and effectiveness. The crystal packing of propafenone hydrochloride, for instance, is primarily governed by a system of hydrogen bonds, which is essential for its activity as an antiarrhythmic drug (B. Bruni et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties of this compound, including its reactivity with other substances and metabolic pathways, is vital for its development and use in medical research. Studies have shown its extensive metabolization, with major pathways involving hydroxylation and N-dealkylation, influenced by genetic factors. This variability in metabolism significantly impacts its pharmacokinetics and pharmacodynamics, highlighting the importance of individualized dosage titration (L. Siddoway et al., 1984).

Scientific Research Applications

Analytical Determination and Pharmacokinetics

Research has developed methods for the oscillographic determination of Propafenone Hydrochloride, providing a simple, cheap, and rapid alternative to HPLC and other methods, without the need to eliminate oxygen from the system, indicating its potential for quality control in pharmaceutical applications (Zheng Jian-bin, 2004). Furthermore, a sensitive quantitative assay has been established for determining Propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human plasma using LC-MS/MS with ESI in positive mode, highlighting its significance in clinical pharmacokinetic studies (H. Patel et al., 2017).

Pharmacodynamics and Toxicity

Studies have explored Propafenone's effects on HERG channels , indicating its potential to inhibit these channels, which is crucial for understanding its proarrhythmic risks and guiding its clinical use (Cristina Arias et al., 2003). Additionally, research into metabolic activation and cytotoxicity mediated by CYP2D6 has provided insights into the mechanisms behind Propafenone-induced hepatotoxicity, emphasizing the importance of monitoring liver function during therapy (Jiaru Li et al., 2022).

Drug Delivery Systems

The development of an extended-release drug delivery system for Propafenone Hydrochloride addresses the need for improved therapeutic management of arrhythmias, offering a sustained release that could potentially enhance patient compliance and treatment outcomes (Sushil J. Pawar et al., 2011).

Drug Stability and Degradation

Research on the formulation and stability of an extemporaneously compounded oral suspension for pediatric use not only facilitates accurate dosing for children but also underscores the drug's stability under various storage conditions, contributing to safer pediatric care (Yi-Shiu Lin et al., 2021). Moreover, a validated stability-indicating HPTLC method for the determination of Propafenone Hydrochloride in tablets and the identification of its degradation products using GC-MS ensures the reliability and safety of Propafenone formulations (R. Pietraś et al., 2014).

Mechanism of Action

Target of Action

Propafenone-d5 Hydrochloride primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions, which is essential for the initiation and conduction of normal heart rhythms .

Mode of Action

This compound acts by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has weak beta-blocking activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac conduction system . By blocking sodium and potassium channels, it slows the conduction of electrical impulses in the heart, particularly in areas of the heart that are overactive or chaotic . This results in a more regular and controlled heart rhythm.

Pharmacokinetics

This compound is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of propafenone is polymorphic and genetically determined, leading to marked interindividual variability in the relationships between dose and concentration, and between concentration and pharmacodynamic effects .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions .

Action Environment

Environmental factors such as diet, other medications, and genetic factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with other drugs can increase the plasma concentrations of this compound, enhancing its pharmacodynamic effects . Genetic factors, such as the presence of certain liver enzymes, can also affect the metabolism and efficacy of the drug .

Safety and Hazards

Propafenone-d5 Hydrochloride is harmful if swallowed . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Propafenone-d5 Hydrochloride is intended for use as an internal standard for the quantification of propafenone by GC- or LC-MS . It shows great potential for application in clinical research .

Biochemical Analysis

Biochemical Properties

Propafenone-d5 Hydrochloride plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is cytochrome P450 2D6 (CYP2D6), which is responsible for its metabolism. This compound also interacts with sodium channels in cardiac cells, blocking the fast inward sodium current, which is crucial for its antiarrhythmic effects .

Cellular Effects

This compound affects various types of cells, particularly cardiac cells. It influences cell function by blocking sodium channels, which affects the action potential duration and refractory period of cardiac cells. This blockade can alter cell signaling pathways, gene expression, and cellular metabolism, leading to its therapeutic effects in treating arrhythmias .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to sodium channels in cardiac cells, inhibiting the fast inward sodium current. This inhibition stabilizes the cardiac cell membrane and prevents abnormal electrical activity. Additionally, this compound undergoes extensive metabolism by CYP2D6, leading to the formation of active metabolites that contribute to its antiarrhythmic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining normal cardiac rhythm in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats arrhythmias without significant adverse effects. At high doses, this compound can cause toxic effects, including bradycardia, hypotension, and negative inotropic effects. These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. The primary pathway is its metabolism by CYP2D6 to form 5-hydroxypropafenone, which retains antiarrhythmic activity. Additionally, it undergoes N-dealkylation by CYP3A4 and CYP1A2 to form N-despropylpropafenone, another active metabolite. These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation in cardiac tissues. This distribution is essential for its therapeutic effects in treating arrhythmias .

Subcellular Localization

The subcellular localization of this compound is primarily within the cardiac cell membrane, where it exerts its antiarrhythmic effects by blocking sodium channels. It may also localize to other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Propafenone-d5 Hydrochloride involves the conversion of Propafenone to its deuterated form, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Propafenone", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Propafenone is dissolved in deuterated solvent, such as D2O.", "Deuterium gas is bubbled through the solution to replace the hydrogen atoms with deuterium atoms.", "The solution is then treated with NaBH4 to reduce any remaining carbonyl groups to alcohols.", "The resulting mixture is then treated with NaOH to form the free base of Propafenone-d5.", "Hydrochloric acid is added to the free base to form Propafenone-d5 Hydrochloride as a white crystalline solid." ] }

CAS RN

1398066-02-8

Molecular Formula

C21H28ClNO3

Molecular Weight

382.94

IUPAC Name

1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2;

InChI Key

XWIHRGFIPXWGEF-LUIAAVAXSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

synonyms

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride;  2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride;  Arythmol-d5;  Pronon-d5;  Rythmol-d5;  Rytmonorm-d5; 

Origin of Product

United States

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